N-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-phenylbenzene-1,4-diamine
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a pyrazolo[3,4-d]pyrimidin-4-yl group, a phenyl group, and a benzene-1,4-diamine group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl and pyrazolo[3,4-d]pyrimidin-4-yl) would likely contribute to the compound’s stability. The chlorine and methyl groups on the phenyl ring could affect the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The amine groups could participate in acid-base reactions, while the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect the compound’s solubility in different solvents .Scientific Research Applications
Phosphodiesterase 9 (PDE9) Inhibitor
The compound has been identified as a potent and selective inhibitor of PDE9. This inhibition property is significant for the treatment of Alzheimer's disease. In vitro characterization reveals its selective inhibitory effect on human and murine PDE9 activity. The compound, in combination with specific activators, can induce intracellular cGMP accumulation, highlighting its potential in therapeutic applications related to cGMP-dependent processes, especially in neuronal functions relevant to Alzheimer's disease (Wunder et al., 2005).
Biological Activity and Binding Affinity
Adenosine Receptor Affinity
The pyrazolo[3,4-d]pyrimidine structure exhibits a general affinity for A1 adenosine receptors. Specific substitutions at N1 and N5 positions have been shown to enhance this affinity, indicating the potential of these compounds in modulating adenosine receptor-mediated physiological processes. This property is particularly relevant in the context of cardiovascular, renal, and possibly central nervous system functions, where adenosine receptors play a crucial role (Harden, Quinn, & Scammells, 1991).
Antimicrobial and Antifungal Applications
Antimicrobial Additive in Coatings
The derivative of pyrazolo[3,4-d]pyrimidine has been studied for its antimicrobial properties when incorporated into polyurethane varnish and printing ink paste. The incorporation enhances the antimicrobial effect against different microbial strains, offering a potential application in surface coatings and printing inks to prevent microbial growth and spread (El‐Wahab et al., 2015).
Antiproliferative Activity
Anticancer Applications
The pyrazolo[3,4-d]pyrimidine structure has been explored for its antiproliferative activity against various cancer cell lines. Compounds with this structure have shown selective cytotoxicity towards cancer cells, indicating their potential as anticancer agents. The study presents the synthesis of such compounds and their effective inhibition of cancer cell proliferation, with certain compounds displaying potent activity and selectivity (Nagaraju et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-N-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-1-N-phenylbenzene-1,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN6/c1-16-7-12-20(13-22(16)25)31-24-21(14-28-31)23(26-15-27-24)30-19-10-8-18(9-11-19)29-17-5-3-2-4-6-17/h2-15,29H,1H3,(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFZSHAQTLWOFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)NC5=CC=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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